2'-Rhamnoechinacoside: A Technical Guide for Researchers and Drug Development Professionals
2'-Rhamnoechinacoside: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 1422390-59-7 Synonym: Michelioside A
This technical guide provides a comprehensive overview of 2'-Rhamnoechinacoside, a phenylethanoid glycoside with significant therapeutic potential. While specific research on this compound is emerging, this document consolidates the available information and provides a framework for future investigation by detailing relevant experimental protocols and potential mechanisms of action based on the broader class of phenylethanoid glycosides.
Chemical and Physical Properties
2'-Rhamnoechinacoside is a complex glycoside isolated from medicinal plants such as Phlomis stewartii.[1] Its structure is characterized by a central glucose moiety linked to a phenylethanol aglycone and further substituted with rhamnose and caffeoyl groups.
| Property | Value | Source |
| Molecular Formula | C41H56O24 | [1] |
| Molecular Weight | 932.88 g/mol | [1] |
| Appearance | White crystalline powder | Inferred from related compounds |
| Solubility | Soluble in water, methanol, and ethanol | Inferred from related compounds |
| Predicted Boiling Point | 1149.4 ± 65.0 °C | [1] |
| Predicted Density | 1.67 ± 0.1 g/cm³ | [1] |
| Predicted pKa | 9.31 ± 0.10 | [1] |
Biological Activities and Therapeutic Potential
2'-Rhamnoechinacoside is reported to possess a range of biological activities, making it a compound of interest for drug discovery and development. The primary activities identified in the literature include:
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α-Glucosidase Inhibition: This activity suggests potential applications in the management of type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia.[1]
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Anti-tumor Activity: The compound has been noted for its potential in cancer research.[1]
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Anti-inflammatory, Antioxidant, and Immunomodulatory Effects: These properties are characteristic of many phenylethanoid glycosides and suggest a broader therapeutic potential for conditions involving inflammation and oxidative stress.
While specific quantitative data for 2'-Rhamnoechinacoside is not widely available, research on extracts of Phlomis stewartii containing related phenylethanoid glycosides has demonstrated significant biological effects.[2][3]
Isolation and Synthesis
Isolation from Natural Sources
2'-Rhamnoechinacoside is a naturally occurring compound found in Phlomis stewartii.[1] A general protocol for the isolation of phenylethanoid glycosides from Phlomis species is outlined below.
Experimental Workflow for Isolation:
Protocol Details:
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Extraction: Dried and powdered plant material is extracted with methanol at room temperature. The extract is then concentrated under reduced pressure.
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Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
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Column Chromatography: The more polar fractions (typically ethyl acetate and n-butanol) are subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to yield semi-purified fractions.
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Preparative High-Performance Liquid Chromatography (HPLC): The semi-purified fractions containing the target compound are further purified by preparative HPLC on a C18 column to obtain pure 2'-Rhamnoechinacoside.
Chemical Synthesis
The chemical synthesis of complex phenylethanoid glycosides like 2'-Rhamnoechinacoside is a multi-step process that is not yet specifically described in the literature for this compound. However, general strategies for the synthesis of related compounds involve the following key steps.
Conceptual Synthesis Workflow:
Spectroscopic Data
Expected 1H NMR Chemical Shifts (in DMSO-d6)
| Proton | Expected Chemical Shift (ppm) |
| H-7 (aglycone) | ~ 6.5 - 7.5 (d) |
| H-8 (aglycone) | ~ 6.2 - 7.0 (d) |
| Anomeric protons (sugars) | ~ 4.2 - 5.5 |
| Caffeoyl vinyl protons | ~ 6.0 - 7.5 (d) |
| Aromatic protons | ~ 6.5 - 7.2 |
| Sugar protons | ~ 3.0 - 4.5 |
| Rhamnose methyl protons | ~ 1.0 - 1.3 (d) |
Expected 13C NMR Chemical Shifts (in DMSO-d6)
| Carbon | Expected Chemical Shift (ppm) |
| C=O (caffeoyl) | ~ 165 - 170 |
| Aromatic carbons | ~ 110 - 150 |
| C-1 (anomeric carbons) | ~ 95 - 105 |
| C-7, C-8 (aglycone vinyl) | ~ 115 - 145 |
| Sugar carbons | ~ 60 - 85 |
| Rhamnose methyl carbon | ~ 18 - 20 |
Mass Spectrometry:
High-resolution mass spectrometry would be expected to show a prominent [M-H]- ion in negative ion mode, consistent with the molecular weight of 932.88. Tandem MS (MS/MS) would likely show fragmentation patterns corresponding to the sequential loss of the rhamnose, caffeoyl, and glucose moieties.
Experimental Protocols for Biological Activity Screening
The following are standard protocols that can be adapted to evaluate the biological activities of 2'-Rhamnoechinacoside.
α-Glucosidase Inhibition Assay
This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
Protocol:
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Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).
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Prepare various concentrations of 2'-Rhamnoechinacoside and a positive control (e.g., acarbose) in the same buffer.
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In a 96-well plate, add the enzyme solution to the test compound solutions and incubate at 37°C for 10 minutes.
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Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
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Incubate the plate at 37°C for 20 minutes.
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Stop the reaction by adding sodium carbonate solution.
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Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the enzyme activity.
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Calculate the percentage of inhibition and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the viability of cancer cell lines.
Protocol:
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Seed cancer cells (e.g., HepG2, A549) in a 96-well plate and allow them to adhere overnight.
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Treat the cells with various concentrations of 2'-Rhamnoechinacoside for 24-72 hours.
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Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
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Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
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Measure the absorbance at 570 nm.
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Calculate the percentage of cell viability and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
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Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
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Pre-treat the cells with various concentrations of 2'-Rhamnoechinacoside for 1-2 hours.
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Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
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Collect the cell culture supernatant.
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Determine the NO concentration in the supernatant using the Griess reagent.
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Measure the absorbance at 540 nm.
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Calculate the percentage of NO inhibition.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay evaluates the free radical scavenging capacity of a compound.
Protocol:
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Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
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Prepare various concentrations of 2'-Rhamnoechinacoside and a positive control (e.g., ascorbic acid).
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Add the test compound solutions to the DPPH solution.
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Incubate the mixture in the dark at room temperature for 30 minutes.
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Measure the absorbance at 517 nm. The reduction in absorbance indicates radical scavenging.
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Calculate the percentage of radical scavenging activity and determine the IC50 value.
Potential Signaling Pathways
The anti-inflammatory and antioxidant effects of phenylethanoid glycosides are often attributed to their modulation of key signaling pathways. While the specific pathways affected by 2'-Rhamnoechinacoside have not been elucidated, the following are likely targets based on studies of related compounds like echinacoside.[4][5]
Nrf2 Signaling Pathway
The Nrf2 pathway is a major regulator of the cellular antioxidant response.
2'-Rhamnoechinacoside may promote the dissociation of Nrf2 from its inhibitor Keap1, leading to the translocation of Nrf2 to the nucleus and the subsequent transcription of antioxidant and cytoprotective genes.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation.
By potentially inhibiting the IKK complex, 2'-Rhamnoechinacoside may prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Conclusion and Future Directions
2'-Rhamnoechinacoside is a promising natural product with potential therapeutic applications in diabetes, cancer, and inflammatory diseases. However, a significant amount of research is still required to fully characterize its pharmacological profile. Future studies should focus on:
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Quantitative Biological Evaluation: Determining the IC50 values for its α-glucosidase inhibitory, cytotoxic, and anti-inflammatory activities.
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Detailed Structural Elucidation: Acquiring and publishing comprehensive 1H and 13C NMR, as well as high-resolution mass spectrometry data.
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Mechanism of Action Studies: Investigating its effects on specific signaling pathways to understand the molecular basis of its activities.
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In Vivo Studies: Evaluating its efficacy and safety in animal models of relevant diseases.
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Development of Synthetic Routes: Establishing efficient synthetic methods to ensure a sustainable supply for further research and development.
This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of 2'-Rhamnoechinacoside and provides a roadmap for the necessary future investigations.
References
- 1. Anti-Diabetic and Cytotoxic Evaluation of Phlomis stewartii Plant Phytochemicals on Cigarette Smoke Inhalation and Alloxan-Induced Diabetes in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemicals, Health-Promoting Effects, and Enzyme Inhibition Traits of Phlomis stewartii Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One moment, please... [advances.umw.edu.pl]
- 5. researchgate.net [researchgate.net]
